molecular formula C16H7N3O6 B5702567 5-nitro-2,2'-biisoindole-1,1',3,3'-tetrone

5-nitro-2,2'-biisoindole-1,1',3,3'-tetrone

Cat. No. B5702567
M. Wt: 337.24 g/mol
InChI Key: UMWSAWTUFDWHCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-nitro-2,2'-biisoindole-1,1',3,3'-tetrone, also known as NBI, is a synthetic compound that has been widely studied for its potential applications in various fields of scientific research. This compound belongs to the family of biisoindoles, which are known for their unique chemical structure and diverse biological activities.

Mechanism of Action

The mechanism of action of 5-nitro-2,2'-biisoindole-1,1',3,3'-tetrone is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cellular processes such as DNA replication and protein synthesis. 5-nitro-2,2'-biisoindole-1,1',3,3'-tetrone has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. By inhibiting the activity of this enzyme, 5-nitro-2,2'-biisoindole-1,1',3,3'-tetrone can prevent the proliferation of cancer cells and induce cell death.
Biochemical and Physiological Effects:
5-nitro-2,2'-biisoindole-1,1',3,3'-tetrone has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell proliferation, the induction of apoptosis (programmed cell death), and the modulation of certain signaling pathways involved in cellular processes. In addition, 5-nitro-2,2'-biisoindole-1,1',3,3'-tetrone has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-nitro-2,2'-biisoindole-1,1',3,3'-tetrone is its unique chemical structure, which makes it a useful building block for the synthesis of novel materials and compounds. In addition, 5-nitro-2,2'-biisoindole-1,1',3,3'-tetrone has been shown to have a range of biological activities, which makes it a potentially useful tool for studying various cellular processes. However, one limitation of 5-nitro-2,2'-biisoindole-1,1',3,3'-tetrone is its relatively low solubility in aqueous solutions, which may make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 5-nitro-2,2'-biisoindole-1,1',3,3'-tetrone, including the development of more efficient synthesis methods, the investigation of its potential applications in various fields of scientific research, and the elucidation of its mechanism of action. In addition, further studies are needed to determine the safety and efficacy of 5-nitro-2,2'-biisoindole-1,1',3,3'-tetrone in various experimental settings, as well as its potential applications in the treatment of human diseases.

Synthesis Methods

The synthesis of 5-nitro-2,2'-biisoindole-1,1',3,3'-tetrone involves the reaction of 5-nitroisophthalic acid with phthalic anhydride in the presence of a catalyst. The resulting product is then purified using various chromatographic techniques. The chemical structure of 5-nitro-2,2'-biisoindole-1,1',3,3'-tetrone is characterized by its two isoindole rings connected by a central tetrone moiety.

Scientific Research Applications

5-nitro-2,2'-biisoindole-1,1',3,3'-tetrone has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, 5-nitro-2,2'-biisoindole-1,1',3,3'-tetrone has been investigated as a potential anti-cancer agent due to its ability to inhibit the activity of certain enzymes involved in cancer cell proliferation. In materials science, 5-nitro-2,2'-biisoindole-1,1',3,3'-tetrone has been used as a building block for the synthesis of novel polymers with unique optical and electronic properties. In biochemistry, 5-nitro-2,2'-biisoindole-1,1',3,3'-tetrone has been studied as a potential tool for the detection and quantification of certain biomolecules in biological samples.

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-5-nitroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H7N3O6/c20-13-9-3-1-2-4-10(9)14(21)17(13)18-15(22)11-6-5-8(19(24)25)7-12(11)16(18)23/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWSAWTUFDWHCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)N3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H7N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-2,2'-biisoindole-1,1',3,3'-tetrone

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